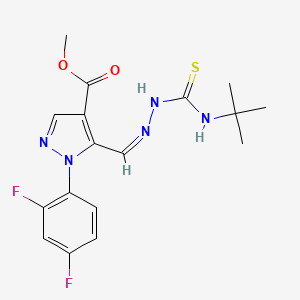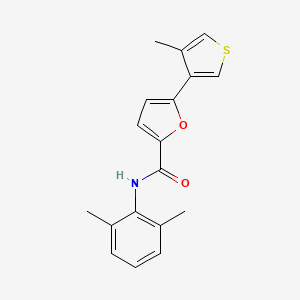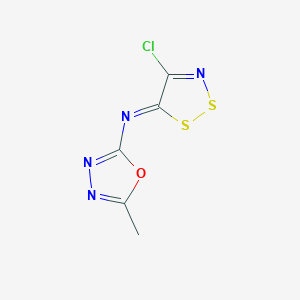
(Z)-(4-chlorodithiazol-5-ylidene)-(5-methyl-1,3,4-oxadiazol-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ML096 is a chemical compound that has garnered significant interest in scientific research due to its unique properties and potential applications. It is known for its role as a modulator in various biological processes, making it a valuable tool in both chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ML096 typically involves a series of organic reactions. One common method includes the reaction of specific starting materials under controlled conditions to form the desired compound. The reaction conditions often involve the use of solvents such as tetrahydrofuran and the exclusion of moisture and oxygen to prevent unwanted side reactions .
Industrial Production Methods: In an industrial setting, the production of ML096 may involve large-scale synthesis using automated systems to ensure consistency and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: ML096 can undergo various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of ML096.
Scientific Research Applications
ML096 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Acts as a modulator in biological assays to study cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ML096 involves its interaction with specific molecular targets within cells. It may bind to receptors or enzymes, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in cellular functions, making ML096 a valuable tool for studying biological processes.
Comparison with Similar Compounds
Compound A: Shares similar structural features but differs in its specific functional groups.
Compound B: Has a similar mechanism of action but varies in its potency and selectivity.
Compound C: Exhibits comparable biological activity but is used in different research applications.
Uniqueness of ML096: ML096 stands out due to its unique combination of properties, including its specific molecular interactions and broad range of applications. Its versatility makes it a valuable compound in both chemical and biological research.
Properties
Molecular Formula |
C5H3ClN4OS2 |
|---|---|
Molecular Weight |
234.7 g/mol |
IUPAC Name |
(Z)-4-chloro-N-(5-methyl-1,3,4-oxadiazol-2-yl)dithiazol-5-imine |
InChI |
InChI=1S/C5H3ClN4OS2/c1-2-8-9-5(11-2)7-4-3(6)10-13-12-4/h1H3/b7-4- |
InChI Key |
QXJVAZJQJDPXQL-DAXSKMNVSA-N |
Isomeric SMILES |
CC1=NN=C(O1)/N=C\2/C(=NSS2)Cl |
Canonical SMILES |
CC1=NN=C(O1)N=C2C(=NSS2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 1-[8-[[3-(2-methoxycarbonylpyrrolidine-1-carbonyl)quinolin-8-yl]disulfanyl]quinoline-3-carbonyl]pyrrolidine-2-carboxylate](/img/structure/B10768668.png)
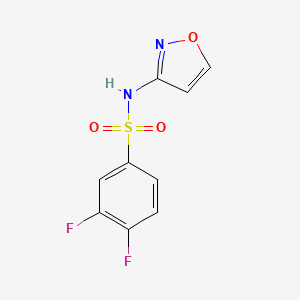
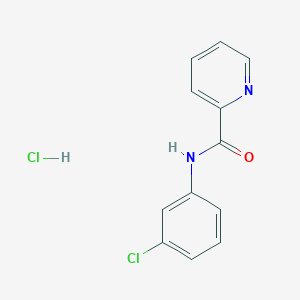
![2-[5-[[3-(4-Methylphenyl)-1-phenyl-4-pyrazolyl]methylidene]-4-oxo-2-sulfanylidene-3-thiazolidinyl]ethanesulfonic acid](/img/structure/B10768701.png)
![2-[(7-Methyl-12,14-dioxa-2,4,5-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),3,5,7,9,11(15)-hexaen-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B10768702.png)
![4-((S)-1-((1R,2R,4S)-bicyclo[2.2.1]heptan-2-yl)ethyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10768710.png)
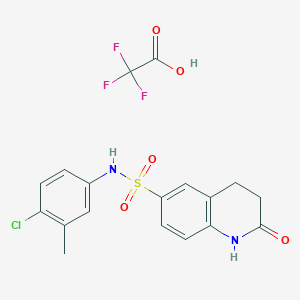

![5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-3-yl 2,3-dimethoxybenzoate](/img/structure/B10768719.png)
![2-{5-[3-(furan-2-ylmethyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]-2-methoxybenzyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10768720.png)
![4-[(1S)-1-[(1S,2R)-2-bicyclo[2.2.1]heptanyl]ethyl]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione](/img/structure/B10768728.png)
![6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10768736.png)
